N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
CAS No.:
VCID: VC9584757
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular structure and potential biological activities. The compound features a 3,5-dimethylphenyl group linked to a thiomorpholine moiety, which is believed to contribute to its biological efficacy. Synthesis and Chemical ReactionsThe synthesis of N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves multi-step organic reactions. These may include the reaction of 3,5-dimethylphenylamine with appropriate acylating agents and thiomorpholine derivatives. The specific conditions and reagents used can vary based on laboratory protocols and available materials. Biological Activities and Potential ApplicationsPreliminary studies suggest that N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide exhibits significant biological activities, including:
Comparison with Similar CompoundsSeveral compounds share structural similarities with N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, including:
Research Findings and Future DirectionsResearch into N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is ongoing, with studies focusing on its interactions with biological macromolecules and its potential as a pharmacological agent. Further investigations are necessary to fully understand its mechanism of action and efficacy. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | ||||||||||||
Molecular Formula | C14H18N2O2S | ||||||||||||
Molecular Weight | 278.37 g/mol | ||||||||||||
IUPAC Name | N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | ||||||||||||
Standard InChI | InChI=1S/C14H18N2O2S/c1-9-5-10(2)7-11(6-9)16-13(17)8-12-14(18)15-3-4-19-12/h5-7,12H,3-4,8H2,1-2H3,(H,15,18)(H,16,17) | ||||||||||||
Standard InChIKey | GFWXKCHMDVFJOY-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCS2)C | ||||||||||||
Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCS2)C | ||||||||||||
PubChem Compound | 3160695 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume